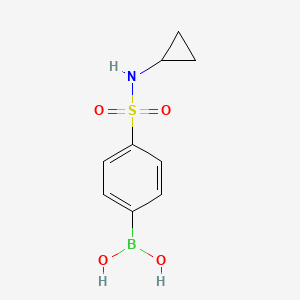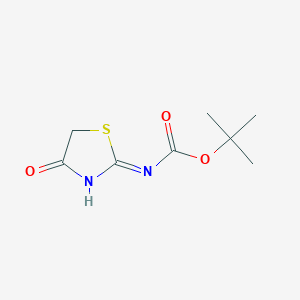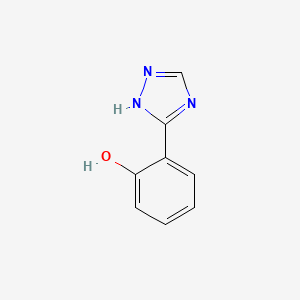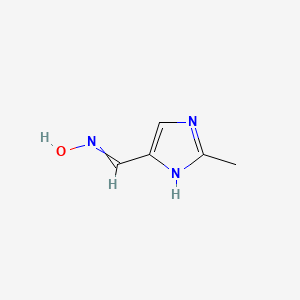
N-Cyclopropyl 4-boronobenzenesulfonamide
Descripción general
Descripción
“N-Cyclopropyl 4-boronobenzenesulfonamide” is a chemical compound with the empirical formula C9H12BNO4S . It has a molecular weight of 241.07 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringOB(C1=CC=C(S(=O)(NC2CC2)=O)C=C1)O . Physical And Chemical Properties Analysis
“this compound” is a solid compound . The empirical formula is C9H12BNO4S and the molecular weight is 241.07 .Aplicaciones Científicas De Investigación
Enantio- and Diastereoselective Synthesis
N-Cyclopropyl 4-boronobenzenesulfonamide is used in enantio- and diastereoselective synthesis. For instance, a study by Zheng et al. (2019) discusses the Rhodium(III)-catalyzed enantio- and diastereoselective C-H cyclopropylation of N-phenoxylsulfonamides, a process that is significant for the synthesis of bioactive molecules, natural products, and pharmaceutical drugs.
Mannich Reactions
Another application is in Mannich reactions, as demonstrated in the work of Bandar & Lambert (2013), where cyclopropenimine is used to catalyze Mannich reactions between glycine imines and N-Boc-aldimines with high levels of control.
Role in Drug Development
The cyclopropyl ring, a key component of this compound, is increasingly used in drug development. Talele (2016) explains the significance of the cyclopropyl ring in enhancing the potency and reducing off-target effects in drug molecules.
Asymmetric Hydroboration
In the realm of asymmetric hydroboration, studies like Rubina, Rubin, & Gevorgyan (2003) have shown the synthesis of cyclopropyl boronates using rhodium-catalyzed asymmetric hydroboration of cyclopropenes, which is essential for producing optically active compounds.
Stabilization of Unstable Boronic Acids
The stabilization of unstable boronic acids, including cyclopropyl derivatives, is another significant application. For example, Knapp, Gillis, & Burke (2009) discuss the in situ slow release of unstable boronic acids from air-stable MIDA boronates, improving their benchtop storage and cross-coupling efficiency.
Cyclopropyl Transfer Reactions
Gagnon et al. (2007) highlight the direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent, a technique valuable in pharmaceutical chemistry.
Nucleophilic Substitution Reactions
The work of Foray, Peñéñory, & Rossi (1999) shows the use of N-cyclopropyl-N-ethyl p-toluensulfonamide in radical nucleophilic substitution reactions, important for understanding the behavior of aminyl radicals in chemical transformations.
Mecanismo De Acción
Mode of Action
It is known that boron-containing compounds often interact with biological targets through covalent bonding, taking advantage of boron’s empty p-orbital .
Biochemical Pathways
The specific biochemical pathways affected by N-Cyclopropyl 4-boronobenzenesulfonamide are currently unknown. Boron-containing compounds are often used in suzuki-miyaura cross-coupling reactions, which are widely applied in organic synthesis .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-Cyclopropyl 4-boronobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The nature of these interactions involves the formation of covalent bonds between the boronic acid group of this compound and the serine or threonine residues in the enzyme’s active site . This binding inhibits the enzyme’s activity, thereby modulating various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, for instance, this compound can induce apoptosis by disrupting cell signaling pathways such as the PI3K/AKT pathway. Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound exerts its effects primarily through enzyme inhibition. The boronic acid group of this compound forms a reversible covalent bond with the hydroxyl groups of serine or threonine residues in the active sites of target enzymes . This interaction inhibits the enzyme’s catalytic activity, leading to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects such as liver damage and renal dysfunction . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are seen.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites such as glucose and pyruvate . Additionally, this compound can affect the activity of cofactors such as NADH and FADH2, further influencing metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via active transport mechanisms and can bind to intracellular proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can inhibit mitochondrial enzymes and affect cellular respiration.
Propiedades
IUPAC Name |
[4-(cyclopropylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11-13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEGEHDCXRTJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657286 | |
| Record name | [4-(Cyclopropylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871329-67-8 | |
| Record name | [4-(Cyclopropylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417711.png)

![3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417714.png)



![3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417718.png)

![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)


![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)